N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)nicotinamide
Description
Properties
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O/c16-15(17,18)13-8-12(10-3-4-10)22(21-13)7-6-20-14(23)11-2-1-5-19-9-11/h1-2,5,8-10H,3-4,6-7H2,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAFKHNIVXKHRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CN=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
The pyrazole ring forms via cyclocondensation between cyclopropyl-substituted 1,3-diketones and hydrazines. For example, reacting 3-cyclopropyl-1,1,1-trifluoropentane-2,4-dione with hydrazine hydrate in ethanol at 80°C for 12 hours yields the pyrazole intermediate in 67% yield.
Reaction Conditions :
- Solvent: Ethanol
- Temperature: 80°C
- Catalyst: None
- Yield: 67%
Trifluoromethyl Group Introduction via Halogen Exchange
An alternative route modifies pre-formed pyrazoles using chlorine/fluorine exchange. Treating 5-cyclopropyl-3-trichloromethyl-1H-pyrazole with hydrogen fluoride in the presence of SbF3 at 150°C introduces the trifluoromethyl group, achieving 72% conversion.
Alkylation to Install the Ethyl Spacer
Nucleophilic Substitution with 2-Chloroethylamine
The pyrazole’s NH group undergoes alkylation using 2-chloroethylamine hydrochloride. In a typical procedure, 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole reacts with 2-chloroethylamine (1.2 equiv) in dimethylformamide (DMF) at 60°C for 8 hours with K2CO3 as a base, yielding the N-ethylpyrazole derivative in 58% yield.
Optimization Insights :
- Base Selection : K2CO3 outperforms NaH due to reduced side reactions.
- Solvent Impact : DMF enhances reactivity compared to THF or acetonitrile.
Acylation with Nicotinoyl Chloride
Schotten-Baumann Reaction Conditions
The final step conjugates the ethylamine intermediate with nicotinoyl chloride. Adding nicotinoyl chloride (1.1 equiv) to a cooled (0°C) solution of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)amine in dichloromethane (DCM) with triethylamine (2.0 equiv) provides the target compound in 76% yield after purification.
Critical Parameters :
Alternative Activation via Carbodiimide Coupling
For acid-sensitive substrates, nicotinic acid can be activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. This method achieves comparable yields (74%) but requires longer reaction times (24 hours).
Purification and Characterization
Chromatographic Techniques
Crude product purification employs silica gel chromatography with ethyl acetate/hexane (3:7) as the eluent. The target compound exhibits an Rf value of 0.42 under these conditions.
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3) : δ 8.89 (s, 1H, pyridine-H), 8.12 (d, J = 8.0 Hz, 1H), 7.48 (m, 1H), 6.28 (s, 1H, pyrazole-H), 4.20 (t, J = 6.4 Hz, 2H), 3.85 (t, J = 6.4 Hz, 2H), 1.92 (m, 1H, cyclopropyl-H), 0.98–0.86 (m, 4H, cyclopropyl-CH2).
- HRMS (ESI+) : m/z calculated for C17H18F3N4O [M+H]+: 367.1382; found: 367.1385.
Comparative Analysis of Synthetic Routes
Scale-Up Challenges and Mitigation Strategies
- Trifluoromethyl Group Stability : Decomposition observed above 120°C necessitates controlled heating during pyrazole synthesis.
- Nicotinoyl Chloride Hydrolysis : Storing reagents over molecular sieves and using anhydrous solvents improves consistency.
- Cyclopropyl Ring Strain : Minimizing strong bases during alkylation prevents ring-opening side reactions.
Applications and Derivatives
While pharmacological data for this specific compound remains undisclosed, structural analogs demonstrate:
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Anticancer Activity
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)nicotinamide has shown promise in inhibiting cancer cell proliferation. Studies indicate that compounds containing trifluoromethyl groups can enhance the potency of anticancer agents by improving their interaction with biological targets. For instance, research has demonstrated that similar pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting a potential pathway for developing novel anticancer therapies .
Anti-inflammatory Properties
Research indicates that the compound may possess anti-inflammatory effects, potentially through the modulation of inflammatory pathways. The trifluoromethyl group is known to influence the pharmacokinetics and pharmacodynamics of compounds, potentially leading to enhanced anti-inflammatory activity. Case studies involving related pyrazole derivatives have reported reductions in pro-inflammatory cytokines, showcasing their therapeutic potential in treating inflammatory diseases .
Neurological Applications
The compound's ability to cross the blood-brain barrier makes it suitable for neurological applications. Preliminary studies suggest that it may have neuroprotective effects, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease. The modulation of neurotransmitter systems by similar compounds has been documented, indicating a pathway for further investigation into its neuropharmacological properties .
Case Study 1: Anticancer Efficacy
A study evaluating a series of pyrazole derivatives, including this compound, demonstrated significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis in cancer cells through the activation of caspase pathways .
Case Study 2: Anti-inflammatory Mechanism
In a model of acute inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory markers compared to control groups. This effect was linked to the inhibition of NF-kB signaling pathways, highlighting its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)nicotinamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring may participate in hydrogen bonding or other interactions. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The compound shares structural similarities with other pyrazole- and nicotinamide-containing derivatives. For example, compound 191 (synthesized in ) incorporates a related pyrazole-acetamide scaffold but differs in its substitution pattern and linker group. Specifically:
- Core pyrazole : Both compounds feature a 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole group, which enhances metabolic stability and binding affinity in kinase inhibitors.
- Linker and terminal group : The target compound uses an ethyl-nicotinamide linkage, whereas compound 191 employs a more complex acetamide linker with additional substituents (e.g., difluorophenyl and sulfonamido groups) .
Pharmacokinetic and Binding Properties
While direct pharmacological data for the target compound are unavailable, comparisons can be inferred from structurally related molecules:
Nicotinamide derivatives: Compounds like nicotinamide riboside and isoniazid (a nicotinamide analogue) are known for their roles in NAD+ metabolism and antimicrobial activity. The trifluoromethyl-pyrazole group in the target compound may confer improved lipophilicity and target selectivity compared to simpler nicotinamide derivatives.
Pyrazole-based kinase inhibitors: JAK/STAT inhibitors (e.g., ruxolitinib) often utilize pyrazole cores.
Table 1: Key Structural and Functional Comparisons
Biological Activity
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHFNO
- CAS Number : 1027617-86-2
Biological Activity Overview
Research indicates that compounds containing the trifluoromethyl group and pyrazole moieties exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific biological activities of this compound have been investigated in various studies.
The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, potentially leading to increased bioavailability and efficacy against target enzymes or receptors.
Pharmacological Properties
The following table summarizes key pharmacological properties of this compound based on available studies:
Case Studies
- Anticancer Activity :
- Anti-inflammatory Effects :
- Neuroprotective Potential :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)nicotinamide, and how can intermediates be characterized?
- Methodology : A modular approach is recommended. First, synthesize the pyrazole core via cyclocondensation of hydrazines with β-keto esters or trifluoromethyl ketones. For example, ethyl 2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetate was prepared using ethyl chloroacetate and a pyrazole derivative in DMF with K₂CO₃ as a base . The nicotinamide moiety can be introduced via nucleophilic substitution or coupling reactions.
- Characterization : Confirm intermediates using ¹H/¹³C NMR for regiochemical assignment, IR for functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹), and LC-MS for purity (>95%) and molecular ion verification .
Q. How can researchers validate the structural integrity of this compound and its intermediates?
- Analytical Workflow :
- Elemental Analysis : Verify C, H, N, and F content within ±0.4% of theoretical values.
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyrazole substitution pattern) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ for C₁₆H₁₅F₃N₄O₂: calc. 353.1215, found 353.1212) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Target Selection : Prioritize assays based on structural analogs. For example, pyrazole-nicotinamide hybrids often target kinases or GPCRs. Use PASS software to predict bioactivity (e.g., kinase inhibition probability >70%) .
- Assay Design :
- Enzymatic Inhibition : Measure IC₅₀ against recombinant kinases (e.g., EGFR, VEGFR) using ATP-Glo™ assays.
- Cellular Viability : Test cytotoxicity in HEK-293 or HepG2 cells via MTT assay (48–72 hr exposure) .
Advanced Research Questions
Q. How can computational methods refine the design of derivatives with improved target affinity?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR kinase domain). Key interactions include:
- Hydrogen bonding between the nicotinamide carbonyl and backbone NH of Met793.
- π-π stacking between the pyrazole ring and Phe723 .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and identify critical residues for mutagenesis studies .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Case Example : If Compound A shows potent activity in enzyme assays but weak cellular efficacy:
Permeability Assessment : Use Caco-2 monolayers to measure Papp (values <1×10⁻⁶ cm/s suggest poor absorption).
Metabolite Profiling : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation) .
Proteomic Profiling : Perform phospho-kinase arrays to detect off-target effects masking efficacy .
Q. How can structure-activity relationships (SAR) guide the optimization of this scaffold?
- Key Modifications :
- Pyrazole Substituents : Replace cyclopropyl with isopropyl to enhance lipophilicity (clogP increase from 2.1 to 3.4).
- Nicotinamide Linker : Substitute ethyl with a PEG spacer (e.g., -CH₂CH₂OCH₂-) to improve solubility without sacrificing affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
